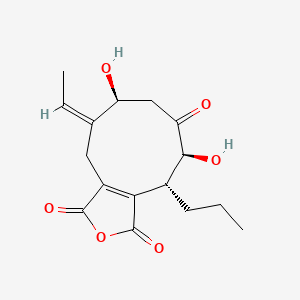
14-Dihydroxycornestin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-dihydroxycornestin is a cyclic dicarboxylic anhydride that is 5,6,7,8,9,10-hexahydro-1H-cyclonona[c]furan-1,3(4H)-dione substituted by an ethylidene group at position 9, hydroxy groups at position 5 and 8, a propyl group at position 4 and an oxo group at position 6. It has a role as a metabolite and a herbicide. It is a cyclic dicarboxylic anhydride, an organic heterobicyclic compound and a secondary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Evolutionary Conservation
14-Dihydroxycornestin's relevance can be understood through its association with the 14-3-3 protein family, which plays a critical role in neuronal activity regulation. The evolutionary conservation of these proteins across eukaryotic species underscores their biological importance (Martens, Piosik, & Danen, 1992).
Protein-Binding Studies
The study of protein-binding properties, including the binding of steroids, has applications in various clinical measurements. This research is essential for understanding how compounds like 14-Dihydroxycornestin interact at a molecular level (Murphy, 1967).
Therapeutic Advances
14-Dihydroxycornestin's analogs, such as somatostatin (S-14), have shown promise in treating various conditions, indicating the potential of 14-Dihydroxycornestin in similar applications. These include treatment of acromegaly, gastrointestinal disorders, and certain types of cancer (Moreau & Defeudis, 1987).
Anti-apoptotic Signaling
Research into the 14-3-3 protein family, closely related to 14-Dihydroxycornestin, demonstrates their role in anti-apoptotic signaling and cell survival. This insight is crucial for developing cancer therapies and understanding cellular mechanisms (Masters & Fu, 2001).
Enzyme Activity and Metabolism
The transformation of steroids like testosterone by fungal strains into hydroxy derivatives similar to 14-Dihydroxycornestin shows the potential application of this compound in biochemical transformations (Kolet et al., 2014).
Neuronal Effects and Receptor Interaction
The interaction of compounds like 14-Dihydroxycornestin with receptors and their subsequent effects on neuronal cells is an area of significant research interest, with potential applications in neuropharmacology and the treatment of neurological disorders (Wang, Dichter, & Reisine, 1990).
Bioactive Metabolite Formation
The study of bioactive metabolites like 13,14-Dihydroxy-retinol sheds light on the potential roles of similar compounds, such as 14-Dihydroxycornestin, in cellular metabolism and signaling (Derguini et al., 1995).
Propriétés
Nom du produit |
14-Dihydroxycornestin |
|---|---|
Formule moléculaire |
C16H20O6 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1 |
Clé InChI |
ILMHTGUGRLGMCR-LRIVTRFWSA-N |
SMILES isomérique |
CCC[C@H]1[C@@H](C(=O)C[C@@H](/C(=C\C)/CC2=C1C(=O)OC2=O)O)O |
SMILES canonique |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Synonymes |
cornexistin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



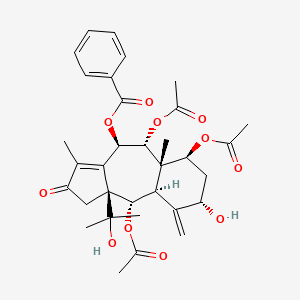

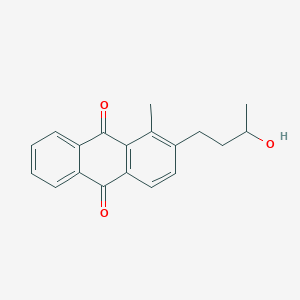
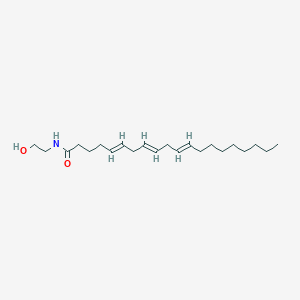
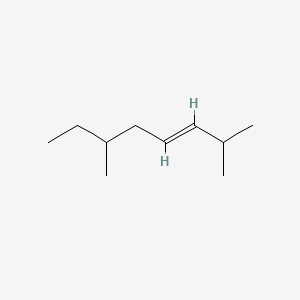
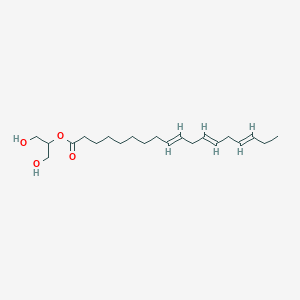
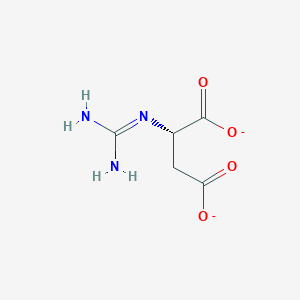
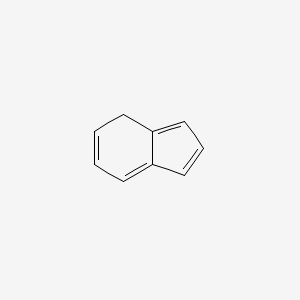
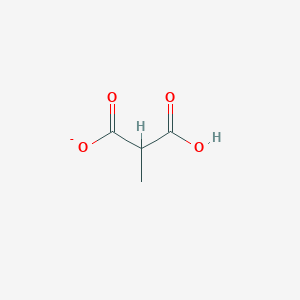
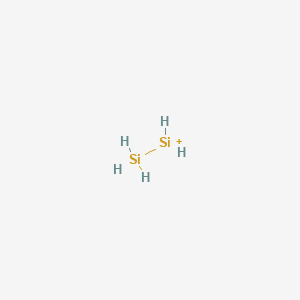
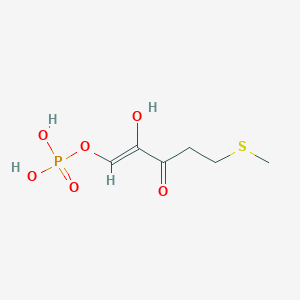
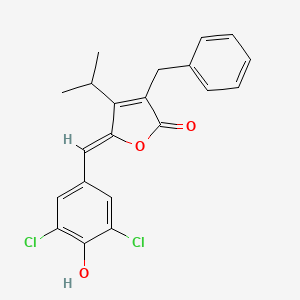
![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)